molecular formula C19H17ClN2O3 B13241193 Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Cat. No.: B13241193
M. Wt: 356.8 g/mol
InChI Key: IKYHIIOJECMPPY-UHFFFAOYSA-N
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Description

Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate (CAS No. 2059971-18-3) is a heterocyclic compound featuring a 1,3-oxazole core substituted with chloromethyl and methyl groups at positions 5 and 4, respectively. The phenyl ring at position 2 of the oxazole is further functionalized with a benzyl carbamate group. Its molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 356.80 g/mol . The compound’s structural complexity renders it a candidate for pharmaceutical and agrochemical applications, particularly due to the reactive chloromethyl group, which can participate in nucleophilic substitution reactions.

Synthetic routes often employ ultrasound-assisted methods, which enhance reaction efficiency and yield. For example, analogous compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate are synthesized under ultrasound irradiation with hydrochloric acid as a catalyst . Similar protocols may apply to the target compound, leveraging the oxazole ring’s stability under such conditions .

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl N-[2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-9-5-6-10-16(15)22-19(23)24-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

IKYHIIOJECMPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, and the process avoids over-alkylation of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The 1,3-oxazole in the target compound offers greater electron-withdrawing character compared to furan or oxadiazole derivatives, influencing reactivity and binding affinity .

Substituent Effects: The chloromethyl group in the target compound provides a reactive site absent in analogues like 5-(1-benzylindazol-3-yl)furan-2-yl-methanol, which instead features a hydroxymethyl group .

Synthetic Accessibility : Ultrasound-assisted methods are prevalent for oxazole derivatives, whereas oxadiazoles often require multi-step crystallographic validation .

Pharmacokinetic and Physicochemical Comparisons

  • ADMET Profile : Oxazole derivatives generally exhibit favorable metabolic stability compared to oxadiazoles, which may undergo ring-opening reactions in vivo .

Reactivity and Functionalization Potential

The chloromethyl group in the target compound enables facile alkylation or cross-coupling reactions, a feature absent in compounds like N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide . This reactivity is critical for prodrug design or targeted delivery systems.

Biological Activity

Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique oxazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed analysis of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C19_{19}H17_{17}ClN2_2O3_3
  • Molecular Weight : 356.8 g/mol
  • CAS Number : 2059971-18-3

Antimicrobial Activity

Research has indicated that compounds with oxazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In a study using lipopolysaccharide (LPS)-induced macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer activity against several cancer cell lines. In particular, its effects on human breast cancer cells (MCF-7) were evaluated. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM)
MCF-715.8
HeLa22.3
A54930.5

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The oxazole moiety is known to interact with various enzymes involved in metabolic pathways.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It has been shown to influence signaling pathways associated with inflammation and cell survival.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics against resistant strains.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. The administration of this compound resulted in a marked reduction in joint swelling and histopathological improvements.

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